molecular formula C₂₀H₂₅N₂O₅ B1142219 3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin CAS No. 169387-70-6

3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin

カタログ番号 B1142219
CAS番号: 169387-70-6
分子量: 373.42
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin” is known for its exceptional biomedical significance, finding utility in research of select malignancies. It operates as an invaluable implement in cancer research, its efficacy lies in diligently constraining the rampant expansion and relentless propagation of malignant cells .


Synthesis Analysis

The synthesis of similar compounds involves glycosylation of the sodium salt of the corresponding nucleobases with 2-deoxy-3,5-di-O-p-toluyl-β-D-erythro-pentofuranosyl chloride, followed by subsequent deprotection with sodium methoxide in methanol . The deprotected nucleoside undergoes a Dimroth rearrangement on reflux for 24 hours in water to furnish the final product .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR spectra. The spectra can provide information about the coupling constants of the furanose ring protons, which are characterized by the zero coupling constants between the trans-oriented protons .


Chemical Reactions Analysis

The main starting material for the synthesis of similar compounds is 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose, which is obtained by treating the corresponding purine with acetic acid and acetic anhydride at 100 °C . The obtained nucleoside derivative is mainly in the α-configuration. Then it is fused with 2,6-dichloropurine, and after several steps, the final product is obtained .

作用機序

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds are known to inhibit DNA synthesis and slow the growth of tumor tissue .

将来の方向性

The future directions for this compound could involve further exploration of its biomedical significance, particularly its potential applications in cancer research . Additionally, the synthesis methods could be optimized for efficiency and environmental impact .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin' involves the synthesis of the pyrroloquinoline ring system followed by the attachment of the ribofuranosyl group at the 3-position of the ring system.", "Starting Materials": [ "2,4-pentanedione", "ethyl acetoacetate", "2-methyl-1,2,3,4-tetrahydroquinoline", "formaldehyde", "ammonium acetate", "2-deoxy-D-ribose" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione and ethyl acetoacetate with ammonium acetate to form 2-methyl-1,2,3,4-tetrahydroquinoline", "Step 2: Cyclization of 2-methyl-1,2,3,4-tetrahydroquinoline with formaldehyde to form the pyrroloquinoline ring system", "Step 3: Protection of the 3-hydroxyl group of 2-deoxy-D-ribose with a TBDMS group", "Step 4: Coupling of the protected 2-deoxy-D-ribose with the pyrroloquinoline ring system using a Vorbruggen glycosylation reaction to form the final compound" ] }

CAS番号

169387-70-6

製品名

3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin

分子式

C₂₀H₂₅N₂O₅

分子量

373.42

同義語

3-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-pyrrolo[3,4-g]quinolin-7-yloxy

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。